molecular formula C9H10N4O2 B1311063 Ethyl 2-(9H-purin-6-yl)acetate CAS No. 2228-04-8

Ethyl 2-(9H-purin-6-yl)acetate

Cat. No. B1311063
CAS RN: 2228-04-8
M. Wt: 206.2 g/mol
InChI Key: RHFRJECVHLOADI-UHFFFAOYSA-N
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Description

Ethyl 2-(9H-purin-6-yl)acetate is a chemical compound with the molecular formula C9H10N4O2 . It is also known by other names such as ETHYL (9H-PURIN-6-YL)ACETATE and Ethyl 2- (7H-purin-6-yl)acetate .


Molecular Structure Analysis

The InChI code for Ethyl 2-(9H-purin-6-yl)acetate is 1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13) . The Canonical SMILES is CCOC(=O)CC1=C2C(=NC=N1)N=CN2 .


Physical And Chemical Properties Analysis

Ethyl 2-(9H-purin-6-yl)acetate has a molecular weight of 206.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The topological polar surface area is 80.8 Ų . The compound has a complexity of 236 .

Scientific Research Applications

Therapeutic Applications Synthesis of Antiviral Medications

Ethyl 2-(9H-purin-6-yl)acetate is notably used in the synthesis of acyclovir, an antiviral medication commonly prescribed for the treatment of herpes simplex virus infections, varicella zoster (chickenpox), and herpes zoster (shingles). The compound serves as an impurity A in the production process, indicating its role in the pathway leading to the final pharmaceutical product .

Industrial Applications Purine Derivative Utilization

While specific industrial applications are not detailed in the search results, Ethyl 2-(9H-purin-6-yl)acetate, also known as 6-Ethoxypurine-2-acetic acid, is a purine derivative that has garnered attention for its potential uses. Purine derivatives are often utilized in chemical synthesis and material science due to their structural properties. They can serve as building blocks for more complex molecules or as intermediates in various chemical reactions.

Safety And Hazards

Ethyl 2-(9H-purin-6-yl)acetate has several hazard statements including H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

ethyl 2-(7H-purin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFRJECVHLOADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421630
Record name Ethyl (7H-purin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(9H-purin-6-yl)acetate

CAS RN

2228-04-8
Record name 2228-04-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (7H-purin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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